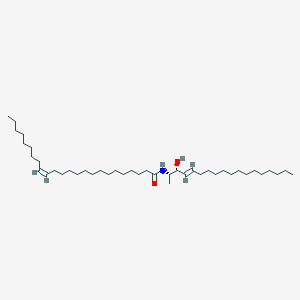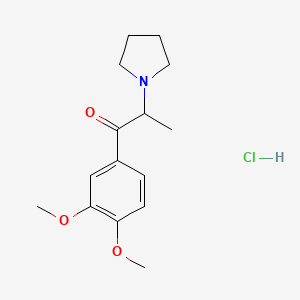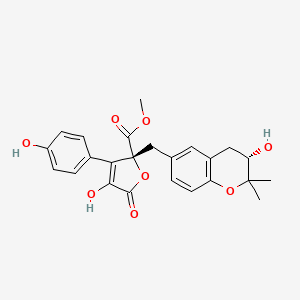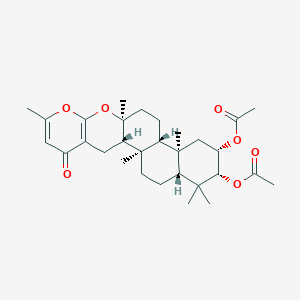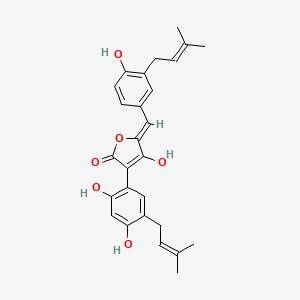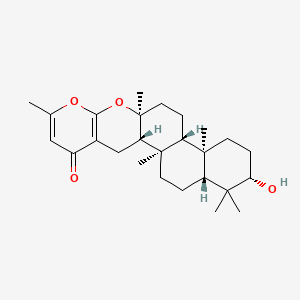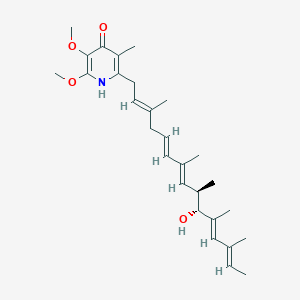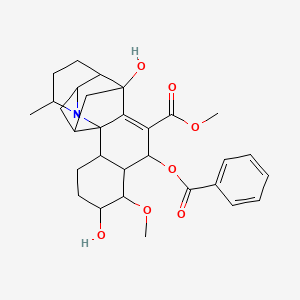![molecular formula C10H16ClNO B3026051 4-[2-(Methylamino)propyl]-phenol, monohydrochloride CAS No. 877-86-1](/img/structure/B3026051.png)
4-[2-(Methylamino)propyl]-phenol, monohydrochloride
Vue d'ensemble
Description
4-Hydroxymethamphetamine (chlorhydrate) est un composé chimique classé comme une amphétamine. Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 4-Hydroxymethamphetamine (chlorhydrate) implique généralement l'hydroxylation de la méthamphétamine. Une méthode courante consiste en la réduction catalytique de la 4-nitropropiophénone en 4-aminopropiophénone, suivie d'une méthylation et d'une réduction ultérieure pour produire la 4-Hydroxymethamphetamine .
Méthodes de production industrielle : Les méthodes de production industrielle de la 4-Hydroxymethamphetamine (chlorhydrate) ne sont pas largement documentées en raison de son utilisation principale dans la recherche et les applications médico-légales. la synthèse suit généralement des voies similaires à celles décrites ci-dessus, en mettant l'accent sur la pureté et l'optimisation du rendement .
Analyse Des Réactions Chimiques
Types de réactions : 4-Hydroxymethamphetamine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former diverses amines.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Principaux produits :
Oxydation : Formation de 4-hydroxyphénylacétone.
Réduction : Formation de 4-hydroxyamphétamine.
Substitution : Formation de diverses amphétamines substituées.
4. Applications de la recherche scientifique
4-Hydroxymethamphetamine (chlorhydrate) est largement utilisé dans la recherche scientifique, notamment :
Chimie : En tant qu'étalon de référence analytique pour l'étude des amphétamines et de leurs métabolites.
Biologie : Dans des études liées aux mécanismes de libération et de captation des neurotransmetteurs.
Industrie : Applications industrielles limitées en raison de son utilisation principale dans la recherche.
5. Mécanisme d'action
4-Hydroxymethamphetamine (chlorhydrate) agit comme un agent sympathomimétique indirect. Il provoque la libération de noradrénaline à partir des terminaisons nerveuses adrénergiques, ce qui entraîne une mydriase (dilatation des pupilles) . Le composé inhibe également l'activité des monoamine oxydases (MAO), en particulier de type A (MAO-A), ce qui diminue le métabolisme de la sérotonine et d'autres monoamines, augmentant la quantité de neurotransmetteurs disponibles pour la libération .
Composés similaires :
Méthamphétamine : Un composé parent de la 4-Hydroxymethamphetamine, connu pour ses effets stimulants.
3,4-Méthylènedioxyméthamphétamine (MDMA) : Un composé présentant à la fois des propriétés stimulantes et hallucinogènes.
4-Hydroxyamphétamine : Une autre amphétamine hydroxylée aux effets sympathomimétiques similaires.
Unicité : 4-Hydroxymethamphetamine (chlorhydrate) est unique en raison de son hydroxylation spécifique en position para, qui influence ses propriétés pharmacologiques et ses voies métaboliques. Contrairement à la méthamphétamine, elle est principalement utilisée dans la recherche et les applications diagnostiques plutôt que pour ses effets stimulants .
Applications De Recherche Scientifique
4-Hydroxymethamphetamine (hydrochloride) is used extensively in scientific research, including:
Chemistry: As an analytical reference standard for the study of amphetamines and their metabolites.
Biology: In studies related to neurotransmitter release and uptake mechanisms.
Medicine: As a diagnostic tool in ophthalmology for pupil dilation (mydriasis) to examine the back of the eye.
Industry: Limited industrial applications due to its primary use in research.
Mécanisme D'action
4-Hydroxymethamphetamine (hydrochloride) acts as an indirect sympathomimetic agent. It causes the release of norepinephrine from adrenergic nerve terminals, leading to mydriasis (pupil dilation) . The compound also inhibits the activity of monoamine oxidases (MAOs), particularly type A (MAO-A), which decreases the metabolism of serotonin and other monoamines, increasing the amount of neurotransmitters available for release .
Comparaison Avec Des Composés Similaires
Methamphetamine: A parent compound of 4-Hydroxymethamphetamine, known for its stimulant effects.
3,4-Methylenedioxymethamphetamine (MDMA): A compound with both stimulant and hallucinogenic properties.
4-Hydroxyamphetamine: Another hydroxylated amphetamine with similar sympathomimetic effects.
Uniqueness: 4-Hydroxymethamphetamine (hydrochloride) is unique due to its specific hydroxylation at the para position, which influences its pharmacological properties and metabolic pathways. Unlike methamphetamine, it is primarily used in research and diagnostic applications rather than for its stimulant effects .
Propriétés
IUPAC Name |
4-[2-(methylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSKAFWNZDJCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-86-1 | |
| Record name | Pholedrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOLEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
